molecular formula C10H6F5NO B10965551 Pentafluorobenzamide, N-allyl

Pentafluorobenzamide, N-allyl

Cat. No.: B10965551
M. Wt: 251.15 g/mol
InChI Key: MKBDDMOXFKZKGA-UHFFFAOYSA-N
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Description

Pentafluorobenzamide, N-allyl is an organic compound characterized by the presence of a pentafluorobenzamide group and an N-allyl substituent. The compound’s molecular formula is C10H6F5NO, and it is known for its unique chemical properties due to the presence of multiple fluorine atoms and an allyl group. These features make it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorobenzamide, N-allyl typically involves the reaction of pentafluorobenzoyl chloride with allylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: Pentafluorobenzoyl chloride and allylamine

    Catalysts: Triethylamine or other suitable bases

    Solvents: Industrial-grade dichloromethane or tetrahydrofuran

    Purification: Crystallization or column chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

Pentafluorobenzamide, N-allyl undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Pentafluorobenzamide, N-allyl has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form strong hydrogen bonds and hydrophobic interactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Pentafluorobenzamide, N-allyl involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The compound’s fluorinated benzamide group enhances its binding affinity to various biological targets, making it a potent inhibitor or modulator of specific enzymes and receptors. The allyl group provides additional reactivity, allowing the compound to participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Pentafluorobenzamide: Lacks the allyl group but shares the fluorinated benzamide structure.

    N-allylbenzamide: Contains the allyl group but lacks the fluorinated benzamide structure.

    Trifluorobenzamide: Similar structure with fewer fluorine atoms.

Uniqueness

Pentafluorobenzamide, N-allyl is unique due to the combination of a highly fluorinated benzamide group and an allyl substituent. This combination imparts distinct chemical properties, such as increased hydrophobicity, enhanced binding affinity, and unique reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C10H6F5NO

Molecular Weight

251.15 g/mol

IUPAC Name

2,3,4,5,6-pentafluoro-N-prop-2-enylbenzamide

InChI

InChI=1S/C10H6F5NO/c1-2-3-16-10(17)4-5(11)7(13)9(15)8(14)6(4)12/h2H,1,3H2,(H,16,17)

InChI Key

MKBDDMOXFKZKGA-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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